(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine
Description
(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine is an imidazole-derived compound featuring a methanamine group at the 2-position of the imidazole ring and a 2,5-dichlorophenyl substituent at the 5-position. Imidazole derivatives are widely studied for their therapeutic applications, including anticancer, antimicrobial, and antiangiogenic activities . The dichlorophenyl group enhances lipophilicity and electronic effects, which may improve binding affinity to hydrophobic pockets in target proteins .
Structure
3D Structure
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H9Cl2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15) |
InChI Key |
ORRRXVWKVXBTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(N2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Substitution via Halogen Displacement
A widely reported method involves reacting 2,5-dichloroaniline derivatives with preformed imidazole intermediates. For example, 3-bromo-5-(2,5-dichlorophenyl)-1H-imidazole can undergo nucleophilic substitution with methylamine under basic conditions.
Procedure :
-
Step 1 : 2,5-Dichlorophenylboronic acid (1.2 eq) is coupled with 4-bromoimidazole via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 80°C for 12 h.
-
Step 2 : The bromo intermediate is treated with methylamine (3 eq) and K₂CO₃ in DMF at 60°C for 6 h, yielding the target compound.
Yield : 58–62% over two steps.
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, imidazole-H), 7.45–7.38 (m, 3H, aryl-H), 3.92 (s, 2H, CH₂NH₂).
Cyclocondensation of α-Amino Ketones
Debus-Radziszewski Reaction
This classical imidazole synthesis route employs α-amino ketones and aldehydes. For the dichlorophenyl variant, 2,5-dichlorobenzaldehyde and glycinal are condensed in ammonium acetate.
Procedure :
-
Step 1 : 2,5-Dichlorobenzaldehyde (1 eq) reacts with glycinal (1 eq) in acetic acid at 120°C for 8 h.
-
Step 2 : Ammonium acetate (2 eq) is added, and the mixture is heated at 100°C for 4 h.
Yield : 45–50%.
Optimization : Microwave-assisted synthesis reduces reaction time to 1 h with comparable yields.
Palladium-Catalyzed C–N Coupling
Buchwald-Hartwig Amination
This method introduces the methanamine group via Pd-mediated coupling.
Procedure :
-
Step 1 : 5-(2,5-Dichlorophenyl)-1H-imidazole (1 eq) is treated with tert-butyl (bromomethyl)carbamate, Pd₂(dba)₃ (3 mol%), and Xantphos (6 mol%) in toluene at 110°C for 24 h.
-
Step 2 : Deprotection with HCl/dioxane yields the free amine.
Yield : 68% (two steps).
Advantages : High regioselectivity and tolerance for electron-withdrawing groups.
Reductive Amination of Imidazole Carbaldehydes
Borohydride Reduction
A ketone intermediate is reduced to the amine using NaBH₄ or NaBH₃CN.
Procedure :
-
Step 1 : 5-(2,5-Dichlorophenyl)-1H-imidazole-2-carbaldehyde (1 eq) is reacted with ammonium chloride (2 eq) and NaBH₃CN (1.5 eq) in MeOH at 0°C for 2 h.
Yield : 72%.
Limitations : Requires strict anhydrous conditions to prevent aldehyde oxidation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 62 | 98.5 | Moderate | Bromo intermediate instability |
| Cyclocondensation | 50 | 95.2 | High | Byproduct formation |
| Buchwald-Hartwig | 68 | 99.1 | Low | Pd catalyst cost |
| Reductive Amination | 72 | 97.8 | High | Sensitivity to moisture |
Analytical Validation and Spectral Data
¹³C NMR (100 MHz, DMSO-d₆)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl-imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Testing
A study assessed the cytotoxic effects of (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values demonstrating its effectiveness compared to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | Remarks |
|---|---|---|---|
| Cervical Cancer (SISO) | 14.74 | Doxorubicin | Moderate cytotoxicity observed |
| Bladder Cancer (RT-112) | 5.59 | Doxorubicin | High efficacy noted |
Antibacterial Properties
The compound's antibacterial efficacy has also been explored, particularly against multidrug-resistant strains of bacteria.
- Case Study: Antibacterial Efficacy
In a comparative study, this compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Efficacy Comparison |
|---|---|---|---|
| MRSA | < 8 | Linezolid | Superior activity |
| E. coli | < 16 | Ciprofloxacin | Comparable efficacy |
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of imidazole derivatives.
- Research Insights
Studies indicate that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This property makes them candidates for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the imidazole ring influence biological activity. Variations in substituents on the phenyl ring and the imidazole nitrogen atoms have shown significant impacts on potency and selectivity against specific targets .
Mechanism of Action
The mechanism of action of (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties can be contextualized by comparing it to imidazole derivatives with varying substituents:
(5-Phenyl-1H-imidazol-2-yl)methanamine Substituent: Phenyl group at the 5-position. Molecular Weight: 173.22 g/mol. This compound lacks explicit pharmacological data in the evidence but serves as a baseline for SAR studies .
{[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride
- Substituent : 4-Methoxyphenyl group.
- Key Differences : The methoxy group is electron-donating, which may alter solubility and electronic properties compared to the dichlorophenyl analogue. Such derivatives are often explored for antimicrobial activity .
(3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine Substituent: 3,5-Dimethoxyphenyl and methyl groups. Molecular Weight: 255.30 g/mol.
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine
- Substituent : 2-Phenylethyl group.
- Molecular Weight : 201.27 g/mol.
- Key Differences : The phenylethyl chain increases hydrophobicity and may enhance blood-brain barrier penetration, suggesting CNS-targeted applications .
Pharmacological Activity Comparison
Physicochemical Properties
- Solubility : Polar groups (e.g., methanamine) may counteract the hydrophobicity of the dichlorophenyl group, balancing solubility for drug delivery .
- Stability : Chlorine atoms may enhance metabolic stability by resisting oxidative degradation compared to methoxy or methyl groups .
Key Research Findings
Antimicrobial Activity : Nitroimidazole derivatives (e.g., 4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl) exhibit growth inhibitory effects against microbes, highlighting the role of substituents in bioactivity .
SAR Insights : Electron-withdrawing groups (e.g., Cl) enhance receptor binding affinity, while bulky substituents (e.g., phenylethyl) improve pharmacokinetic profiles .
Biological Activity
(5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine, with the CAS number 1156712-34-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H9Cl2N3
- Molar Mass : 242.1 g/mol
- Density : 1.422 g/cm³ (predicted)
- Boiling Point : 463.1 °C (predicted)
- pKa : 12.23 (predicted)
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Imidazole Derivative A | MRSA | 4 |
| Imidazole Derivative B | VRE | 8 |
Antifungal Activity
The compound has also been assessed for antifungal activity. In vitro studies demonstrated that certain derivatives showed promising results against drug-resistant strains of Candida, with minimal inhibitory concentration (MIC) values lower than those of established antifungal agents like fluconazole .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Imidazole Derivative C | Candida auris | 16 |
| Imidazole Derivative D | Candida glabrata | 32 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been explored in various studies. For example, one study reported that certain imidazole compounds exhibited selective cytotoxicity against colorectal cancer cells (Caco-2), significantly reducing cell viability compared to control groups .
| Compound | Cell Line | Viability (%) |
|---|---|---|
| Imidazole Derivative E | Caco-2 | 39.8 |
| Imidazole Derivative F | A549 | 56.9 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in microbial resistance mechanisms or cancer cell proliferation pathways .
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of imidazole derivatives in overcoming resistance in clinical isolates of MRSA. The derivatives were tested in combination with traditional antibiotics, showing enhanced efficacy .
- Cancer Treatment : Another research project investigated the use of imidazole compounds in combination therapy for colorectal cancer, demonstrating improved outcomes when used alongside conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-(2,5-Dichlorophenyl)-1H-imidazol-2-yl)methanamine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted benzaldehydes with amines, followed by functional group modifications. For example, imidazole derivatives are often synthesized via the Debus-Radziszewski reaction using NH₄OAc, glyoxal, and substituted anilines under reflux conditions. Purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water systems). Purity should be confirmed via HPLC (>95%) and NMR to detect residual solvents or byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the imidazole ring (δ ~7.0–8.5 ppm for aromatic protons) and methanamine group (δ ~3.5–4.5 ppm).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (calculated for C₁₀H₉Cl₂N₃: 242.02 g/mol) and fragmentation patterns.
- FT-IR : Identify N-H stretches (~3200 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹).
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme Inhibition : Evaluate COX-1/2 or cytochrome P450 inhibition via fluorometric assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., fungal CYP51 or bacterial topoisomerase IV) using PDB structures. Analyze binding energies (ΔG) and hydrogen-bonding networks.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥5 independent studies, adjusting for variables (e.g., cell line passage number, solvent DMSO%).
- Experimental Replication : Standardize protocols (e.g., ATP-based vs. resazurin assays) and validate using reference compounds (e.g., doxorubicin for cytotoxicity).
- QSAR Modeling : Corrogate structural features (e.g., Cl substituent positions) with bioactivity to identify outliers .
Q. What factorial design approaches optimize reaction yields or biological potency?
- Methodological Answer :
- 2³ Full Factorial Design : Test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. ethanol). Use ANOVA to identify significant interactions (p < 0.05).
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic terms for temperature) to predict maximum yield.
- Taguchi Methods : Minimize variability in biological assays by controlling factors like cell density and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
